molecular formula C20H12Cl2S2 B14534739 2-[Bis(4-chlorophenyl)methylidene]-2H-1,3-benzodithiole CAS No. 62217-30-5

2-[Bis(4-chlorophenyl)methylidene]-2H-1,3-benzodithiole

Cat. No.: B14534739
CAS No.: 62217-30-5
M. Wt: 387.3 g/mol
InChI Key: CRZVUMDBJHTVIO-UHFFFAOYSA-N
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Description

2-[Bis(4-chlorophenyl)methylidene]-2H-1,3-benzodithiole is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-chlorophenyl groups attached to a benzodithiole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(4-chlorophenyl)methylidene]-2H-1,3-benzodithiole typically involves the reaction of 4-chlorobenzaldehyde with 2H-1,3-benzodithiole-2-thione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(4-chlorophenyl)methylidene]-2H-1,3-benzodithiole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-[Bis(4-chlorophenyl)methylidene]-2H-1,3-benzodithiole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, although more research is needed to fully understand its efficacy and safety.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Bis(4-chlorophenyl)methylidene]-2H-1,3-benzodithiole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-chlorophenyl) disulfide
  • 2-[(4-chlorophenyl)methylidene]propanedinitrile
  • 2,2-Bis(4-chlorophenyl)acetic acid

Uniqueness

2-[Bis(4-chlorophenyl)methylidene]-2H-1,3-benzodithiole is unique due to its benzodithiole core, which imparts distinct chemical properties and reactivity

Properties

CAS No.

62217-30-5

Molecular Formula

C20H12Cl2S2

Molecular Weight

387.3 g/mol

IUPAC Name

2-[bis(4-chlorophenyl)methylidene]-1,3-benzodithiole

InChI

InChI=1S/C20H12Cl2S2/c21-15-9-5-13(6-10-15)19(14-7-11-16(22)12-8-14)20-23-17-3-1-2-4-18(17)24-20/h1-12H

InChI Key

CRZVUMDBJHTVIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)SC(=C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)S2

Origin of Product

United States

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